6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine class. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound features a unique structure that includes a benzodioxepin moiety, which contributes to its potential biological activity and applications in scientific research. The compound is recognized for its intriguing properties and possible therapeutic uses, particularly in medicinal chemistry.
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one is classified as an organic compound with both aromatic and heterocyclic characteristics. Its structural complexity and functional groups suggest potential applications in pharmaceuticals and agrochemicals.
The synthesis of 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one typically involves multi-step reactions that may include cyclization and substitution processes. The most common synthetic route involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with pyridazine derivatives under specific conditions to yield the desired product.
The molecular structure of 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one can be represented as follows:
Key structural data includes:
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one is typically characterized by:
Key chemical properties include:
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one has potential applications in:
This compound represents a significant area of interest for ongoing research due to its unique structure and potential therapeutic applications. Further studies are necessary to fully elucidate its mechanisms of action and explore its capabilities in scientific fields.
The systematic chemical name 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one provides a complete structural roadmap. The core consists of two fused heterocycles:
The CAS Registry Number 1156362-84-3 is a unique identifier for this compound [1]. Its molecular formula is C₁₅H₁₄N₂O₃, corresponding to a molecular weight of 269.27 g/mol. The linkage between the scaffolds occurs via a C-C bond between C6 of the pyridazinone and C7 of the benzodioxepin. Table 1 details the nomenclature components.
Table 1: Systematic Nomenclature Breakdown
Component | Structure/Position | Function |
---|---|---|
Pyridazin-3(2H)-one | Core scaffold | Provides hydrogen-bond acceptor (C=O) and donor (NH) sites [4]. |
6-Substitution | Attachment point | Links to benzodioxepin at C6, enabling planar or orthogonal conformation. |
3,4-Dihydro-2H-1,5-benzodioxepin | Fused 7-membered ring | Introduces conformational flexibility and modulates electronic properties. |
7-Linkage | Benzodioxepin position | Connects to pyridazinone, influencing spatial orientation. |
This hybrid molecule emerged from targeted efforts to develop kinase inhibitors, particularly MET kinase antagonists for cancer therapy. Its first reported synthesis appeared in patent literature circa 2010–2012 (e.g., US8580781B2 and US9284300B2), where it was evaluated as a key intermediate in generating pyridazinone derivatives with enhanced selectivity and metabolic stability [3] [4]. The design leveraged:
Table 2: Key Historical Milestones
Timeline | Event | Source |
---|---|---|
Pre-2010 | Pyridazinones explored as PDE or cardiovascular agents | Patent background [3] |
2010–2012 | Synthesis as MET kinase inhibitor intermediate | US8580781B2 [3] |
2014–2015 | Optimization for solubility and bioavailability | US9284300B2 [4] |
This scaffold addresses critical challenges in small-molecule drug development:
Hybrids like this compound exhibit improved metabolic stability due to reduced CYP450 susceptibility from benzodioxepin’s ether linkages. They also show enhanced selectivity profiles in kinase panels, attributed to the unique steric demands of the fused ring system [4].
Table 3: Advantages of Hybrid Scaffold vs. Monocyclic Heterocycles
Property | Benzodioxepin-Pyridazinone | Traditional Heterocycles |
---|---|---|
Spatial occupancy | 3D semi-rigid structure | Planar architecture |
Hydrogen bonding | Dual donor/acceptor (pyridazinone) | Limited capacity |
Solubility | Moderate (logP 2.0–3.0) | Often low (logP >4) |
Metabolic resistance | Ether bonds reduce oxidation | High CYP450 susceptibility |
Table 4: Compound Summary
Property | Value/Identifier |
---|---|
Systematic Name | 6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one |
CAS Registry Number | 1156362-84-3 [1] |
Molecular Formula | C₁₅H₁₄N₂O₃ |
Molecular Weight | 269.27 g/mol |
Core Scaffolds | Pyridazinone, Benzodioxepin |
Key Patents | US8580781B2, US9284300B2 [3] [4] |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0